2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-27-16-9-11(4-7-15(16)21-8-2-3-17(21)23)20-18(24)13-10-12(22(25)26)5-6-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYYNHQYUVBMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-5-nitrobenzoic acid with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline under acidic conditions to form the desired benzamide derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-chloro-N-[3-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide.
Reduction: Formation of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other benzamide derivatives reported in the literature. Below is a detailed comparison based on substituent variations, molecular properties, and biological activities.
Substituent Analysis and Molecular Properties
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The nitro group and chlorinated aromatic ring in the target compound likely increase lipophilicity (clogP ~3.5), similar to 2IP6MP (clogP ~3.1). This contrasts with the more polar thiazolidinone derivative (clogP ~2.8) .
- Metabolic Stability : The 3-methoxy group may reduce oxidative metabolism compared to unsubstituted analogs, as seen in methoxy-containing kinase inhibitors .
Key Research Findings and Implications
Substituent-Driven Activity : Chlorine and nitro groups at specific positions are critical for RORγ binding, while bulky groups (e.g., isopropyl) may sterically hinder interactions .
Therapeutic Potential: Structural analogs with thiazolidinone or pyrazole moieties demonstrate antimicrobial or kinase-inhibitory activity, suggesting the target compound could be repurposed for similar applications .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrrolidinone-substituted aniline intermediate via nucleophilic substitution or condensation reactions.
- Step 2: Coupling with 2-chloro-5-nitrobenzoyl chloride using solvents like DMF or THF and catalysts such as triethylamine .
- Key Parameters: Temperature (60–80°C), reaction time (6–12 hours), and purification via recrystallization or column chromatography .
- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) improves yields to ~70–85% .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.5–3.5 ppm (pyrrolidinone protons) .
- ¹³C NMR: Carbonyl signals at ~170 ppm (amide) and ~175 ppm (pyrrolidinone ketone) .
- Infrared (IR) Spectroscopy: Stretching bands at 1650–1680 cm⁻¹ (C=O), 1520–1550 cm⁻¹ (NO₂), and 1240–1260 cm⁻¹ (C-O methoxy) .
Q. How is the compound’s solubility and stability assessed for biological assays?
- Solubility: Tested in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4, <0.1 mg/mL) using UV-Vis spectroscopy .
- Stability: HPLC analysis under physiological conditions (37°C, pH 7.4) over 24 hours to monitor degradation .
Advanced Research Questions
Q. How does the pyrrolidinone moiety influence the compound’s bioactivity?
- Mechanistic Insight: The pyrrolidinone ring enhances hydrogen bonding with biological targets (e.g., enzymes) due to its planar conformation and electron-rich oxygen .
- Comparative Data: Analogues lacking the pyrrolidinone group show 3–5× lower inhibitory activity in kinase assays, suggesting its critical role in target binding .
Q. What strategies resolve contradictions in reported biological activity data?
- Experimental Variables: Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC) .
- Case Study: Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 5.8 μM) may arise from differences in ATP concentrations (10 μM vs. 100 μM) in kinase inhibition studies .
Q. How can computational methods guide structural modifications for enhanced activity?
- QSAR Models: Correlate substituent electronegativity (e.g., Cl, NO₂) with antibacterial potency. Nitro groups at C5 improve activity by 40% compared to C4 analogues .
- Docking Studies: Predict binding poses in kinase active sites, highlighting hydrophobic interactions between the pyrrolidinone ring and conserved residues .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Key Issues: Low yields (<50%) in final coupling steps due to steric hindrance from the pyrrolidinone group.
- Solutions: Use flow chemistry for precise temperature control and microwave-assisted synthesis to reduce reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
